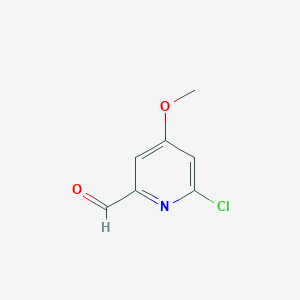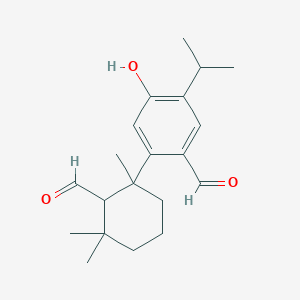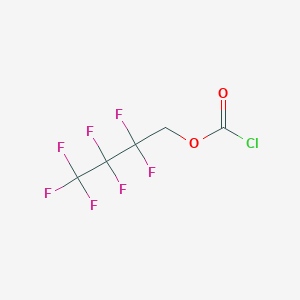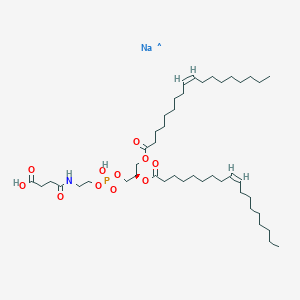
环孢霉素 U
描述
Cyclosporin U is an impurity of cyclosporin, which is a calcineurin phosphatase pathway inhibitor, used as an immunosuppressant drug to prevent rejection in organ transplantation .
Synthesis Analysis
The synthesis of cyclosporins is problematic due to their high content of N-methylated amino acids . A highly efficient, racemization-free solid-phase synthesis of Cyclosporin U using a combination of HOAt/DIC couplings and a novel, modified form of a recently described triphosgene coupling has been developed .
Molecular Structure Analysis
Cyclosporine is a cyclic peptide with a selective immunosuppressive action. One of its 11 amino acids is a novel amino acid, (4 R )-4- ( ( E )-2-butenyl-4,N-dimethyl-L-threonine .
Chemical Reactions Analysis
Cyclosporine and related agents such as FK-506 and rapamycin selectively inhibit adaptive immune responses by blocking T cell-dependent biosynthesis of lymphokines, particularly interleukin 2 at the level of messenger ribonucleic acid (mRNA) transcription .
科学研究应用
纳米颗粒递送系统:研究表明,环孢霉素可以以纳米颗粒形式有效递送。Bekerman 等人(2004 年)开发了一种使用脂质纳米颗粒的环孢霉素 A 口服递送系统,增强了其生物利用度。这种方法可以彻底改变环孢霉素的给药方式,尤其是在移植和自身免疫性疾病治疗中 (Bekerman, Golenser, & Domb, 2004).
眼科制剂:Jóhannsdóttir 等人(2017 年)使用环糊精纳米颗粒开发了无表面活性剂的水性环孢霉素 A 滴眼液,用于治疗眼部炎症性疾病。该制剂在动物模型中未显示出毒性副作用,并且可能为治疗干眼病提供一条新途径 (Jóhannsdóttir, Kristinsson, Fülöp, Ásgrímsdóttir, Stefánsson, & Loftsson, 2017).
发酵生产和药理应用:Survase 等人(2011 年)的一项综述探讨了环孢霉素 A 的发酵生产、其下游加工以及包括抗真菌和抗寄生虫特性在内的多种药理应用 (Survase, Kagliwal, Annapure, & Singhal, 2011).
用于药物递送的固体脂质纳米颗粒:Ugazio、Cavalli 和 Gasco(2002 年)的研究重点是将环孢霉素 A 掺入固体脂质纳米颗粒中,提出这是一种用于各种给药途径(特别是十二指肠)的可行方法,因为它具有增强的溶解性和吸收性 (Ugazio, Cavalli, & Gasco, 2002).
肾毒性缓解:Olukman 等人(2019 年)研究了尿激肽受体拮抗剂帕洛苏兰在大鼠中减轻环孢菌素 A 诱导的肾毒性的作用。这对于减少环孢菌素在肾移植中的剂量限制性副作用可能具有重要意义 (Olukman, Can, Coşkunsever, Uyanikgil, Çavuşoğlu, Sözmen, Duman, Çelenk, & Ülker, 2019).
环孢菌素 A 诱导的 miR-195 下调:Susluer 等人(2015 年)研究了环孢菌素 A 对神经胶质瘤细胞中 miR-195 表达的影响,表明其在癌症治疗中具有潜在应用,尤其是对替莫唑胺耐药细胞 (Susluer, Avcı, Dodurga, Sigva, Oktar, & Gunduz, 2015).
作用机制
Target of Action
Cyclosporin U, like its relative Cyclosporin A, is a calcineurin inhibitor . Its primary targets are T cells, specifically the receptor cyclophilin-1 inside these cells . The role of T cells is crucial in the immune response, as they are responsible for cell-mediated immunity. By targeting T cells, Cyclosporin U can modulate the immune response.
Mode of Action
Cyclosporin U interacts with its target by binding to the receptor cyclophilin-1 inside cells . This binding produces a complex known as cyclosporine-cyclophilin . This complex subsequently inhibits calcineurin, which in turn stops the dephosphorylation and activation of the nuclear factor of activated T-cells (NFAT), a family of transcription factors . This inhibition prevents the transcription of genes for certain cytokines, particularly interleukin-2 .
Biochemical Pathways
The primary biochemical pathway affected by Cyclosporin U is the calcineurin/NFAT pathway . By inhibiting calcineurin, the dephosphorylation and activation of NFAT is prevented, which in turn inhibits the transcription of genes for certain cytokines . This results in the suppression of the immune response. Another pathway that may be affected is the JNK and p38 signaling pathways .
Pharmacokinetics
Cyclosporin U, being a lipophilic cyclic polypeptide, is expected to have similar pharmacokinetic properties to Cyclosporin A . It is extensively distributed to extravascular tissues due to its high lipid solubility . In the blood, approximately 50% of the drug is associated with erythrocytes, 10-20% with leukocytes, and of the 30-40% found in plasma, about 90% is bound to lipoproteins . These properties can affect the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) and impact its bioavailability.
Result of Action
The result of Cyclosporin U’s action is the suppression of the immune response. By inhibiting T cell activation, it prevents the production of certain cytokines, particularly interleukin-2 . This can prevent organ transplant rejection and treat various inflammatory and autoimmune conditions .
Action Environment
The action of Cyclosporin U can be influenced by various environmental factors. For instance, the patient’s disease state, the type of organ transplant, the age of the patient, and therapy with other drugs that interact with Cyclosporin U can all affect its pharmacokinetics . Furthermore, the distribution of Cyclosporin U in blood can be affected by a patient’s hematocrit and lipoprotein profile .
安全和危害
生化分析
Biochemical Properties
Cyclosporin U plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to cyclophilin, a cytosolic protein, forming a complex that inhibits the activity of calcineurin . This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby reducing the production of interleukin-2 and other cytokines . The interaction between Cyclosporin U and cyclophilin is highly specific and is essential for its immunosuppressive action.
Cellular Effects
Cyclosporin U exerts significant effects on various cell types and cellular processes. It primarily affects T-lymphocytes by inhibiting their activation and proliferation . This inhibition is achieved through the suppression of interleukin-2 production, which is crucial for T-cell growth and differentiation . Additionally, Cyclosporin U influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of calcineurin and NFAT . These effects contribute to its immunosuppressive properties and its ability to prevent graft rejection.
Molecular Mechanism
The molecular mechanism of Cyclosporin U involves its binding to cyclophilin, forming a Cyclosporin U-cyclophilin complex . This complex inhibits calcineurin, a calcium/calmodulin-dependent serine/threonine phosphatase . By inhibiting calcineurin, Cyclosporin U prevents the dephosphorylation and subsequent activation of NFAT, a transcription factor essential for the expression of interleukin-2 and other cytokines . This inhibition leads to a decrease in T-cell activation and proliferation, thereby exerting its immunosuppressive effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclosporin U have been observed to change over time. The stability and degradation of Cyclosporin U are critical factors that influence its long-term effects on cellular function . Studies have shown that Cyclosporin U remains stable under specific conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to Cyclosporin U in in vitro and in vivo studies has demonstrated sustained immunosuppressive effects, although the degree of suppression may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of Cyclosporin U vary with different dosages in animal models. At low doses, Cyclosporin U exhibits immunomodulatory properties, while higher doses result in potent immunosuppression . Studies have shown that low doses of Cyclosporin U can modulate CD8+ T lymphocyte activation and reduce the severity of autoimmune diseases . High doses may lead to toxic or adverse effects, including nephrotoxicity and hepatotoxicity . The threshold effects and toxicity levels observed in animal models provide valuable insights into the safe and effective use of Cyclosporin U.
Metabolic Pathways
Cyclosporin U is metabolized in the liver and intestine by cytochrome P450 enzymes, predominantly CYP3A4 . The metabolism of Cyclosporin U involves several pathways, resulting in the formation of approximately 25 different metabolites . These metabolic pathways play a crucial role in determining the bioavailability and efficacy of Cyclosporin U. The interaction of Cyclosporin U with CYP3A4 and other enzymes influences its metabolic flux and the levels of its metabolites .
Transport and Distribution
The transport and distribution of Cyclosporin U within cells and tissues are facilitated by its lipophilic nature . Cyclosporin U can easily penetrate cell membranes via passive diffusion, allowing it to reach its intracellular targets . Once inside the cells, Cyclosporin U accumulates in fat-rich organs such as the liver, adipose tissue, and lymph nodes . The distribution of Cyclosporin U is influenced by its binding to lipoproteins and other transport proteins, which affect its localization and accumulation within tissues .
Subcellular Localization
Cyclosporin U is localized within specific subcellular compartments, which influences its activity and function . Studies have shown that Cyclosporin U is primarily localized within the fungal vacuole, with the Cyclosporin U-cyclophilin complex associated with the vacuolar membrane . This subcellular localization is essential for its interaction with calcineurin and the subsequent inhibition of NFAT activation . The targeting signals and post-translational modifications of Cyclosporin U direct it to specific compartments, ensuring its effective immunosuppressive action.
属性
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)50-56(79)64-42(25-2)58(81)67(18)32-47(73)68(19)44(29-34(5)6)54(77)66-48(37(11)12)55(78)65-43(28-33(3)4)53(76)62-40(16)52(75)63-41(17)57(80)69(20)45(30-35(7)8)59(82)70(21)46(31-36(9)10)60(83)71(22)49(38(13)14)61(84)72(50)23/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,76)(H,63,75)(H,64,79)(H,65,78)(H,66,77)/b26-24+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMBRFVXLUJFCT-WKHWYDSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C(C)C)CC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C(C)C)CC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H109N11O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1188.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108027-45-8 | |
| Record name | Cyclosporin U | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108027458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cyclosporin u | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOSPORIN U | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMP0V32C6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro-(3-phenyl-1H-inden-1-ylidene)(pyridyl)ruthenium(II)](/img/structure/B6594377.png)

![2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6594415.png)




![4H-Silolo[3,2-b:4,5-b']dithiophene, 4,4-bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-](/img/structure/B6594441.png)
![3-chloro-2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B6594445.png)
![1-Benzyl-4-[2,6-bis(trifluoromethyl)pyridine-4-carbonyl]piperazine](/img/structure/B6594447.png)

